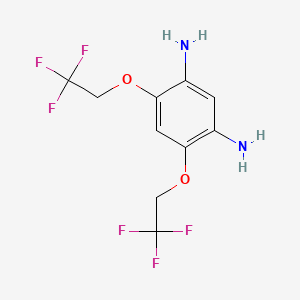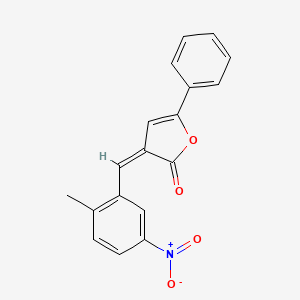![molecular formula C16H15BrN2O2 B5521248 N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.03169 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Metabolite Formation
N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide, a derivative of acetaminophen, has been studied for its role in forming bioactive metabolites. For example, Högestätt et al. (2005) demonstrated that acetaminophen, when deacetylated to its primary amine, conjugates with arachidonic acid in the brain and spinal cord to form potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This metabolite inhibits COX-1 and COX-2 enzymes and influences the endogenous cannabinoid system, which is important in pain and thermoregulatory pathways (Högestätt et al., 2005).
Synthesis and Biological Assessment
Ghazzali et al. (2012) focused on the microwave-assisted synthesis of various derivatives of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, including the compound this compound. These derivatives displayed selective antimicrobial effects, notably against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective acetylation of amino groups in molecules like 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs. This research indicates the potential use of this compound in the synthesis of various pharmacologically active compounds (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Properties
Rani et al. (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, highlighting the potential of such compounds in anticancer, anti-inflammatory, and analgesic applications. This research could imply similar therapeutic potential for this compound (Rani et al., 2014).
Antimicrobial Activity of Derivatives
Fahim and Ismael (2019) studied the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and amino-oxazole derivatives. This research is relevant for understanding the broader spectrum of biological activities of this compound and its derivatives (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11(20)18-14-3-2-4-15(10-14)19-16(21)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYZNXSODHORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)
![[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-aminopyridin-3-yl)methanone](/img/structure/B5521191.png)


![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5521251.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5521270.png)
![4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5521276.png)
